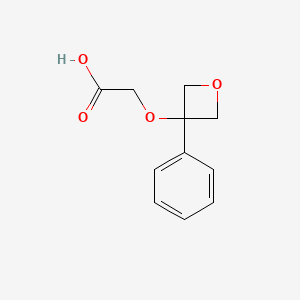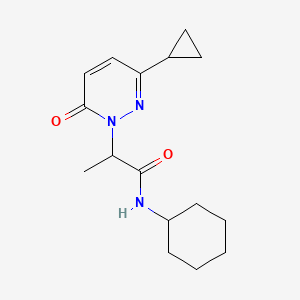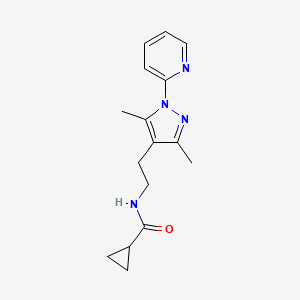![molecular formula C15H19N3O2S2 B3008044 N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252860-60-8](/img/structure/B3008044.png)
N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that likely exhibits interesting chemical and pharmacological properties. While the provided papers do not directly discuss this molecule, they do provide insights into similar compounds that can help infer some aspects of its behavior. For instance, the molecule shares structural similarities with the compounds studied in the papers, such as the presence of a pyrimidine ring and an acetamide group, which are known to contribute to the biological activity of such molecules .
Synthesis Analysis
The synthesis of similar compounds has been explored in the literature, although the exact synthesis of N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is not detailed in the provided papers. However, based on the structural similarities, it can be inferred that the synthesis would involve the formation of the thieno[3,2-d]pyrimidin ring, followed by the introduction of the sulfanyl acetamide moiety. The synthesis would likely require careful control of reaction conditions to ensure the correct folding and conformation of the molecule .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as vibrational spectroscopy and crystallography. These studies reveal that molecules with a pyrimidine ring and an acetamide group often have a folded conformation, with the pyrimidine ring inclined at various angles to the phenyl or benzene ring . This non-planar structure can influence the molecule's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such molecules is influenced by the presence of functional groups like the sulfanyl acetamide and the pyrimidine ring. These groups can participate in various chemical reactions, including the formation of hydrogen bonds, which can be crucial for the molecule's biological activity. The presence of substituents like chlorine can also affect the molecule's reactivity by altering the electron density and the geometry of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-cyclopentyl-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can be partially deduced from the properties of similar compounds. For instance, the presence of hydrogen bonding can affect the solubility and melting point of the compound. The vibrational spectroscopy data can provide insights into the stability and electronic structure of the molecule, which are important for understanding its pharmacokinetic properties .
Applications De Recherche Scientifique
Dual Inhibition of Enzymes
The compound is involved in the synthesis of analogues with potent inhibitory activities against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the synthesis of DNA and RNA, making their inhibitors potential candidates for cancer therapy. A study highlighted the synthesis of classical and nonclassical analogues demonstrating significant dual inhibitory activities against human TS and DHFR. These findings suggest the potential of such compounds in developing antitumor agents (Gangjee et al., 2008).
Antimicrobial Applications
Another application is in the synthesis of novel heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use. The ability to create diverse structures with antimicrobial properties expands the utility of this compound in combating infections. The synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety from a similar starting compound has shown promising antimicrobial activity (Darwish et al., 2014).
Synthesis of Antifolate Agents
The compound also serves as a precursor in the synthesis of antifolate agents, which are crucial in the treatment of various diseases, including cancer and infectious diseases caused by opportunistic pathogens. One study discussed the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential DHFR inhibitors and antitumor agents. These compounds showed excellent inhibitory activity against human DHFR and significant antitumor activity, highlighting their potential as therapeutic agents (Gangjee et al., 2007).
Anticancer Activity
Furthermore, the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives from a related compound demonstrated potent and selective cytotoxic effects against leukemia cell lines. This indicates the potential for developing new anticancer agents based on the structural framework of such compounds (Horishny et al., 2021).
Mécanisme D'action
Target of Action
Compounds with a pyridopyrimidine moiety have been shown to have therapeutic interest and have been used on several therapeutic targets .
Mode of Action
It’s known that pyridopyrimidine derivatives can inhibit certain enzymes or receptors, thereby modulating their activity .
Biochemical Pathways
Pyridopyrimidine derivatives have been studied for their potential in the development of new therapies .
Result of Action
The therapeutic potential of pyridopyrimidine derivatives has been recognized, suggesting that they can have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-cyclopentyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-2-18-14(20)13-11(7-8-21-13)17-15(18)22-9-12(19)16-10-5-3-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKBDDCOHOBDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)

![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)
![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)


![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)
